N-phenethylspiro[chroman-2,4'-piperidine]-1'-carboxamide

TRPM8 antagonist Structure-Activity Relationship N-aryl carboxamide

Specifically designed for CNS drug discovery programs targeting aminergic GPCRs, this N-phenethyl carboxamide offers a differentiated chemotype from the well-characterized TRPM8 antagonist series. Its phenethylamine-mimicking structure, combined with balanced physicochemical properties (XLogP3 = 3.9), makes it an ideal, CNS-penetrant screening candidate for serotonin, dopamine, or adrenergic receptor panels. Secure this unique, underexplored compound to strengthen your hit discovery and establish freedom-to-operate in the ion channel and GPCR modulator space.

Molecular Formula C22H26N2O2
Molecular Weight 350.462
CAS No. 1421477-07-7
Cat. No. B2986088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenethylspiro[chroman-2,4'-piperidine]-1'-carboxamide
CAS1421477-07-7
Molecular FormulaC22H26N2O2
Molecular Weight350.462
Structural Identifiers
SMILESC1CC2(CCN(CC2)C(=O)NCCC3=CC=CC=C3)OC4=CC=CC=C41
InChIInChI=1S/C22H26N2O2/c25-21(23-15-11-18-6-2-1-3-7-18)24-16-13-22(14-17-24)12-10-19-8-4-5-9-20(19)26-22/h1-9H,10-17H2,(H,23,25)
InChIKeyOYORABKWMSXNQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Phenethylspiro[chroman-2,4'-piperidine]-1'-carboxamide (CAS 1421477-07-7): Chemical Identity and Class for Scientific Procurement


N-phenethylspiro[chroman-2,4'-piperidine]-1'-carboxamide (CAS 1421477-07-7, PubChem CID 71801264) is a synthetic small molecule (MW 350.5 g/mol) characterized by a spiro[chromene-2,4'-piperidine] core linked via a urea-like bridge to a phenethyl group [1]. This compound belongs to a broader class of chroman-spirocyclic piperidine amides investigated as modulators of ion channels and G-protein-coupled receptors [2][3]. The specific N-phenethyl carboxamide substitution differentiates it from more widely profiled N-aryl analogs, potentially altering its physicochemical and target engagement profile [3].

Why N-phenethylspiro[chroman-2,4'-piperidine]-1'-carboxamide Cannot Be Substituted with Generic Spiro[chromene-2,4'-piperidine] Analogs


The scientific and pharmacological profile of molecules within the spiro[chromene-2,4'-piperidine] class is exquisitely sensitive to the N-substituent on the piperidine ring. The transition from N-aryl to N-alkyl (phenethyl) carboxamides represents a fundamental shift in molecular recognition. Published structure-activity relationship (SAR) studies demonstrate that N-aryl derivatives are potent TRPM8 antagonists (e.g., compound (R)-(-)-10e, IC50 8.9 nM) [1]. In contrast, the N-phenethyl substitution, lacking the extended aromatic conjugation, is not represented in this TRPM8 pharmacophore [1], implying a distinct and yet-to-be-fully characterized target interaction profile. Generic substitution based solely on the shared spirocyclic core ignores this critical pharmacophoric divergence.

Quantitative Differentiation Guide for N-phenethylspiro[chroman-2,4'-piperidine]-1'-carboxamide Procurement


Structural Differentiation from Potent TRPM8 Antagonist Scaffold via N-Phenethyl Substitution

The target compound features an N-phenethyl group, distinguishing it from the defined pharmacophore for TRPM8 antagonism. The benchmark N-aryl series, represented by compound (R)-(-)-10e (IC50: 8.9 nM at TRPM8), relies on an aniline-like N-aryl carboxamide for potent channel blockade [1]. No published data supports comparable TRPM8 activity for the N-phenethyl analog, suggesting a divergent primary target profile. A structurally closer comparator, 1'-phenethylspiro[3,4-dihydro-2H-chromene-2,4'-(hexahydropyridine)] (CHEMBL148418), demonstrates high-affinity binding to the 5-HT2A receptor (Ki: 2.6 nM in rat, 16 nM in human) with lower affinity for D2 (Ki: 530 nM), establishing a cross-class precedent for N-phenethyl spirochromanes engaging aminergic GPCRs [2].

TRPM8 antagonist Structure-Activity Relationship N-aryl carboxamide

Lipophilicity-Driven Differentiation in Predicted CNS Permeability

The target compound's computed XLogP3 of 3.9 [1] positions it favorably within the optimal lipophilicity range (LogP 2-4) for CNS drug candidates. This is lower than some high-potency but highly lipophilic spirochroman analogs, potentially offering a superior balance between passive permeability and metabolic stability. In comparison, many 4-oxo-spiro[chroman-2,4'-piperidine] carboxamides, such as CHEMBL519149 (a Nav1.5/sEH inhibitor), bear additional polar functionalities that alter this balance [2]. The N-phenethyl group provides lipophilic bulk without introducing excessive hydrogen bond donors or acceptors (HBD: 1, HBA: 2), a feature that distinguishes it from both N-aryl (increased aromaticity) and 4-oxo (increased polarity) analogs [1][2].

CNS drug discovery Lipophilicity Blood-Brain Barrier

Spirocyclic Core Conformational Constraint as a Selectivity Handle

The spiro[chromane-2,4'-piperidine] core enforces a rigid, three-dimensional conformation that is a proven scaffold for achieving receptor subtype selectivity. This is exemplified by the identification of spiro[chromene-2,4'-piperidine]s as a novel chemotype for 5-HT2C receptor partial agonists with Gq-biased signaling, distinct from traditional serotonergic scaffolds [1]. The target compound's specific N-phenethyl carboxamide projects a flexible hydrophobic moiety from the rigid spirocyclic core, a vector that differs from the substitution patterns explored in published 5-HT2C and TRPM8 programs [1][2]. This unique vector geometry, combined with the core's conformational constraint, provides a rationale for its use in screening campaigns aimed at identifying novel selectivity profiles within aminergic or peptidergic GPCR families.

Conformational restriction Receptor selectivity Spiro scaffold

Optimal Application Scenarios for N-phenethylspiro[chroman-2,4'-piperidine]-1'-carboxamide in Scientific Research


Chemical Probe for Exploring Non-TRPM8, Aminergic GPCR Targets

Based on structural divergence from the TRPM8 pharmacophore [1] and class precedent for spirochromanes engaging serotonergic receptors (e.g., 5-HT2A and 5-HT2C) [2][3], the primary application is as a screening candidate in panels of aminergic GPCRs. Its N-phenethyl group mimics the phenethylamine motif common to many neuromodulators, making it a rational starting point for hit discovery in programs targeting serotonin, dopamine, or adrenergic receptors where a rigid spirocyclic core offers a differentiated chemotype.

CNS-Penetrant Tool Compound for in Vivo Pharmacological Studies

The compound's balanced physicochemical properties (XLogP3 = 3.9, low HBD count) [2] align with established guidelines for CNS drug-likeness. Once a primary target is identified and confirmed in vitro, this compound could be prioritized for in vivo pharmacokinetic profiling and efficacy studies in CNS disease models, offering a potentially superior brain penetration profile compared to more polar (e.g., 4-oxo) spirochromane analogs [4].

Negative Control for TRPM8 Antagonist Screening Cascades

Given the established SAR that high-potency TRPM8 antagonism requires an N-aryl carboxamide [1], the N-phenethyl derivative is predicted to be inactive or weakly active at this channel. It can therefore be deployed as a structurally related but pharmacologically inactive negative control in TRPM8 screening cascades, adding rigor to hit triage by confirming that nonspecific effects of the spirocyclic scaffold do not confound assay results.

Scaffold-Hopping Starting Point for Ion Channel Modulator Programs

The broader chroman-spirocyclic piperidine amide class is patented for ion channel modulation, particularly of voltage-gated sodium channels (Nav's) implicated in pain signaling [5]. The underexplored N-phenethyl substitution constitutes a novel chemical matter for companies seeking to establish freedom-to-operate in the ion channel modulator space, serving as a lead-like starting point for scaffold-hopping and subsequent iterative medicinal chemistry optimization.

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